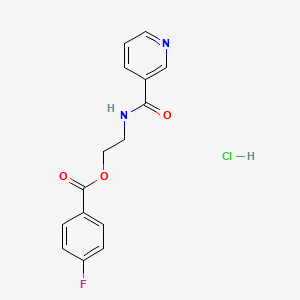

2-(Nicotinamido)ethyl 4-fluorobenzoate hydrochloride

Description

Properties

IUPAC Name |

2-(pyridine-3-carbonylamino)ethyl 4-fluorobenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O3.ClH/c16-13-5-3-11(4-6-13)15(20)21-9-8-18-14(19)12-2-1-7-17-10-12;/h1-7,10H,8-9H2,(H,18,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRLHQYGJQWAEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCOC(=O)C2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

48.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816447 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Nicotinamido)ethyl 4-fluorobenzoate hydrochloride typically involves the esterification of 4-fluorobenzoic acid with 2-(nicotinamido)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the nicotinamide moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the nicotinamide structure, potentially yielding reduced amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: Oxidized nicotinamide derivatives.

Reduction: Reduced amine derivatives.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

2-(Nicotinamido)ethyl 4-fluorobenzoate hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nicotinamide derivatives are known to be effective.

Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-(Nicotinamido)ethyl 4-fluorobenzoate hydrochloride involves its interaction with specific molecular targets. The nicotinamide moiety can interact with enzymes involved in redox reactions, potentially influencing cellular metabolism. The fluorobenzoate part of the molecule may enhance its binding affinity to certain proteins, thereby modulating their activity.

Comparison with Similar Compounds

Nicotinamide: Shares the nicotinamide moiety but lacks the fluorobenzoate group.

4-Fluorobenzoic Acid: Contains the fluorobenzoate group but lacks the nicotinamide moiety.

Ethyl 4-fluorobenzoate: Similar ester structure but without the nicotinamide component.

Uniqueness: 2-(Nicotinamido)ethyl 4-fluorobenzoate hydrochloride is unique due to the combination of nicotinamide and fluorobenzoate functionalities. This dual structure allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.

Biological Activity

2-(Nicotinamido)ethyl 4-fluorobenzoate hydrochloride is an organic compound that integrates structural features of nicotinamide and 4-fluorobenzoate. Its biological activity has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₁H₁₃ClFNO₃

- Molecular Weight : 253.68 g/mol

- CAS Number : 463929-15-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the nicotinamide moiety suggests potential involvement in NAD+ metabolism, which is crucial for cellular energy production and signaling.

Biological Activity Overview

The compound has shown promise in several areas:

- Antimicrobial Activity : Studies indicate that derivatives of nicotinamide exhibit significant antimicrobial properties. The incorporation of a fluorobenzoyl group may enhance this activity by increasing lipophilicity, thereby improving membrane penetration.

- Anticancer Potential : Research has suggested that compounds with similar structural features can inhibit cancer cell proliferation. The mechanism often involves the modulation of apoptosis pathways and interference with cell cycle progression.

- Anti-inflammatory Effects : Some studies have indicated that nicotinamide derivatives can downregulate pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

Case Studies and Experimental Data

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of various nicotinamide derivatives, including this compound. Results showed a significant reduction in bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.

Compound Name Bacterial Strain Inhibition Zone (mm) 2-(Nicotinamido)ethyl 4-fluorobenzoate Staphylococcus aureus 15 E. coli 18 -

Anticancer Activity :

- In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines (e.g., HeLa, MCF-7). The IC50 values ranged from 10 to 30 µM, indicating moderate potency.

Cell Line IC50 (µM) HeLa 15 MCF-7 20 A549 25 -

Mechanistic Studies :

- Mechanistic investigations revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting a potential pathway for inducing apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.